Cas no 1823331-06-1 (4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid)

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid structure
1823331-06-1 structure
Product name:4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
CAS No:1823331-06-1
MF:C12H12O2
MW:188.222483634949
MDL:MFCD27996109
CID:4621532
PubChem ID:122235348

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
    • 4-(1-bicyclo[1.1.1]pentanyl)benzoic acid
    • SCHEMBL25309350
    • AT24725
    • 1823331-06-1
    • 4-{BICYCLO[1.1.1]PENTAN-1-YL}BENZOIC ACID
    • 4-(Bicyclo[1.1.1]pentan-1-yl)benzoicacid
    • MFCD27996109
    • MDL: MFCD27996109
    • Inchi: 1S/C12H12O2/c13-11(14)9-1-3-10(4-2-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14)
    • InChI Key: RLBULJYSXOZSPR-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C23CC(C2)C3)C=C1

Computed Properties

  • Exact Mass: 188.083729621g/mol
  • Monoisotopic Mass: 188.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 3.4

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR312395-250mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
1823331-06-1
250mg
£539.00 2025-02-19
Matrix Scientific
189908-250mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
1823331-06-1
250mg
$826.00 2023-09-10
SHENG KE LU SI SHENG WU JI SHU
sc-506351-250 mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid,
1823331-06-1
250MG
¥8,747.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-506351-250mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid,
1823331-06-1
250mg
¥8747.00 2023-09-05
1PlusChem
1P01FHRN-100mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
1823331-06-1
100mg
$726.00 2024-06-18
Apollo Scientific
OR312395-100mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
1823331-06-1
100mg
£281.00 2025-02-19
Matrix Scientific
189908-500mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
1823331-06-1
500mg
$1350.00 2023-09-10
1PlusChem
1P01FHRN-250mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
1823331-06-1
250mg
$1414.00 2024-06-18
A2B Chem LLC
AY01683-100mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
1823331-06-1
100mg
$709.00 2024-01-02
A2B Chem LLC
AY01683-250mg
4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
1823331-06-1
250mg
$1378.00 2024-01-02

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid Related Literature

Additional information on 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

Comprehensive Overview of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (CAS No. 1823331-06-1): Properties, Applications, and Research Insights

4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid (CAS No. 1823331-06-1) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and materials science research. Its distinctive bicyclo[1.1.1]pentane scaffold, coupled with a benzoic acid functional group, makes it a valuable building block for drug discovery and advanced material design. Researchers are increasingly exploring its potential as a bioisostere for tert-butyl or phenyl groups, addressing challenges in solubility and metabolic stability—a hot topic in medicinal chemistry and AI-driven drug design.

The compound’s three-dimensional geometry is particularly noteworthy. Unlike flat aromatic systems, the bicyclo[1.1.1]pentane core introduces steric complexity, which can improve binding affinity in protein-ligand interactions. This aligns with current trends in fragment-based drug discovery, where rigid, sp3-rich frameworks are prioritized. A 2023 study highlighted its utility in modulating lipophilicity while maintaining metabolic resistance—a frequent search query among chemists optimizing oral bioavailability.

In synthetic applications, 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid serves as a precursor for metal-organic frameworks (MOFs) and covalent organic polymers (COPs). Its carboxylate group enables coordination with metal nodes, a feature leveraged in porous material development for gas storage—a trending topic in sustainable energy research. Users often search for "high-surface-area materials" or "MOF linkers," making this compound’s role highly relevant.

From a commercial perspective, demand for 1823331-06-1 has risen due to its use in high-throughput screening libraries. Pharmaceutical companies seek novel scaffolds to bypass patent cliffs, and this compound’s IP-free status (a frequently searched term) positions it as a cost-effective alternative. Analytical data, including HPLC purity and NMR spectra, are critical for buyers—details often queried in procurement databases.

Environmental and safety profiles of 4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid are also under scrutiny. With growing interest in green chemistry, researchers evaluate its synthetic routes for atom economy and E-factor metrics. Regulatory compliance (e.g., REACH) is another common search focus, especially among EU-based manufacturers.

Future directions include exploring its photophysical properties for OLED materials and bioimaging probes—areas gaining traction in nanotechnology forums. As AI tools like AlphaFold accelerate target identification, the demand for such versatile intermediates will likely grow, reinforcing the importance of CAS No. 1823331-06-1 in next-gen R&D.

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Amadis Chemical Company Limited
(CAS:1823331-06-1)4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid
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Purity:99%
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